

Technical Whitepaper: Triethyl(octyl)phosphonium Chloride ([P]Cl)

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Compound of Interest

Compound Name: *Triethyl(octyl)phosphonium
chloride*

CAS No.: 482647-71-2

Cat. No.: B3141657

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Executive Summary

Triethyl(octyl)phosphonium chloride (CAS 482647-71-2), often abbreviated as [P

]Cl, represents a class of asymmetric phosphonium salts characterized by high thermal stability and chemical robustness, particularly under basic conditions where ammonium analogs often fail (due to Hofmann elimination). While frequently supplied as a solution (e.g., in water or alcohols) due to the hygroscopic nature of the pure salt, it serves as a critical synthetic intermediate for generating task-specific ionic liquids (TSILs) used in lithium-ion battery electrolytes, CO

capture solvents, and phase transfer catalysis.

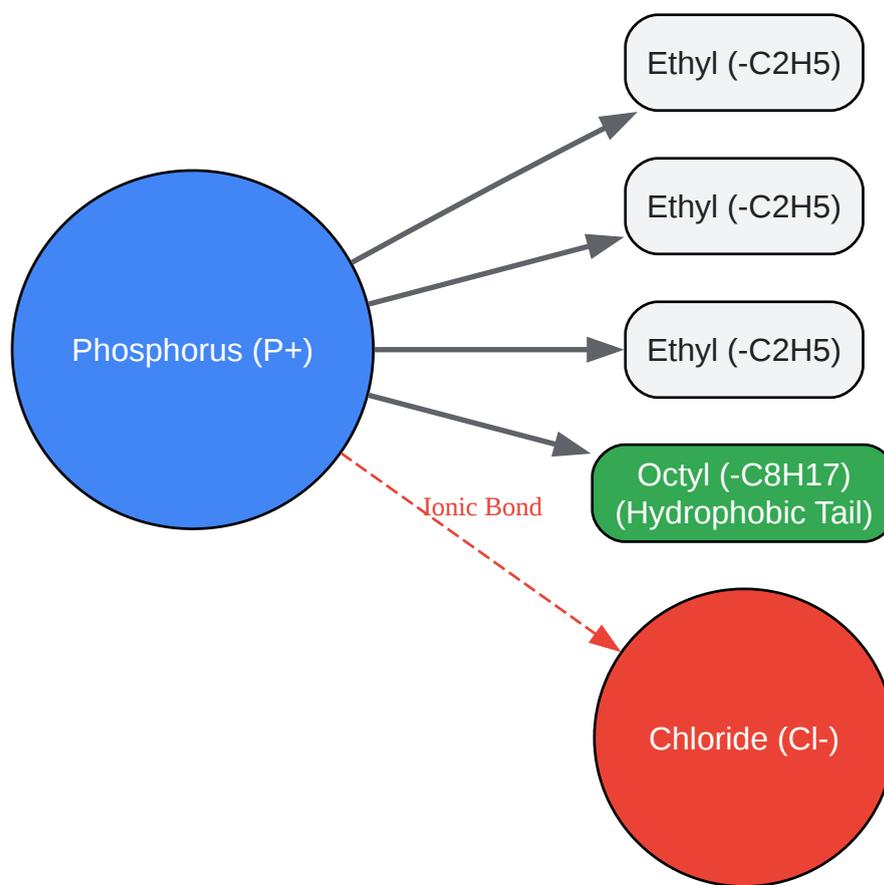
Chemical Identity & Structure

The compound consists of a central phosphorus atom quaternized by three ethyl groups and one octyl chain, balanced by a chloride anion. This asymmetry significantly lowers the melting point compared to symmetric analogs (e.g., tetraethylphosphonium chloride), placing it within the category of ionic liquids (melting point < 100 °C) or low-melting salts.

Property	Data
CAS Number	482647-71-2
IUPAC Name	Triethyl(octyl)phosphanium chloride
Common Abbreviation	[P]Cl
Molecular Formula	C H ClP
Molecular Weight	266.83 g/mol
Appearance	Colorless to pale yellow liquid (often supplied as 45-55% solution)
Solubility	Soluble in water, lower alcohols, and polar organic solvents; insoluble in hexane.

Structural Visualization

The following diagram illustrates the molecular connectivity and the steric shielding provided by the alkyl chains, which contributes to the cation's stability.



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Figure 1: Structural representation of the [P

] cation and chloride anion interaction.

Physicochemical Properties & Stability[1][2][3][4][5] [6][7]

Thermal Stability

Phosphonium salts generally exhibit superior thermal stability compared to ammonium and imidazolium salts. [P

]Cl is stable up to 300–350 °C (decomposition onset), making it suitable for high-temperature phase transfer catalysis where ammonium salts would degrade via dealkylation or Hofmann elimination.

Chemical Stability (Alkaline Resistance)

Unlike quaternary ammonium salts, which are susceptible to Hofmann elimination in the presence of strong bases (generating an alkene and an amine), phosphonium salts lack the acidic

-protons necessary for this pathway. However, they can undergo alkaline decomposition (Cahours-Hofmann) to form phosphine oxides and hydrocarbons:

Despite this, [P

]Cl remains kinetically stable in mild to moderately basic aqueous solutions, outperforming ammoniums in phase transfer applications involving concentrated NaOH.

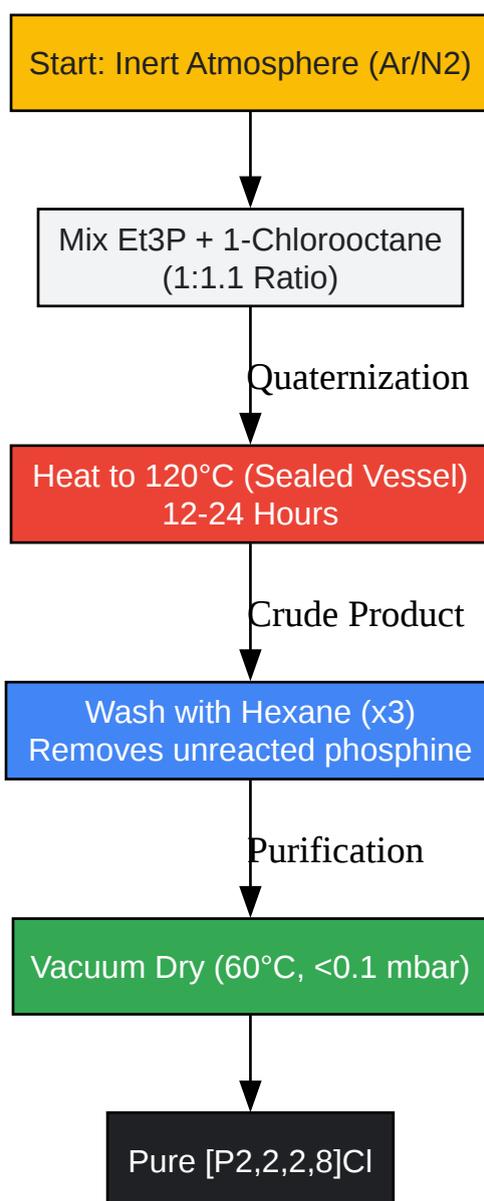
Synthesis & Purification Protocol

The synthesis involves the quaternization of triethylphosphine with 1-chlorooctane. Due to the air-sensitivity of the starting phosphine, strict inert atmosphere techniques are required.

Experimental Workflow

- Reagents:
 - Triethylphosphine (Et P): Pyrophoric; handle under Argon/Nitrogen.
 - 1-Chlorooctane: Distilled prior to use.
 - Solvent: Acetonitrile or Toluene (optional, can be run neat).
- Procedure:
 - Step 1: Charge a high-pressure autoclave or sealed tube with 1-chlorooctane (1.1 equivalents).
 - Step 2: Cool the vessel to 0 °C and cannulate Triethylphosphine (1.0 equivalent) under inert gas.
 - Step 3: Seal and heat to 110–130 °C for 12–24 hours. (Note: Chlorides are less reactive than bromides; heat is essential).

- Step 4: Cool to room temperature. If a biphasic system forms (or if solvent was used), separate the phases.
- Step 5: Purification: Wash the crude product 3x with anhydrous hexane to remove unreacted starting materials (both EtP and OctCl are soluble in hexane; the IL is not).
- Step 6: Dry under high vacuum (< 0.1 mbar) at 60 °C for 24 hours to remove volatiles and moisture.



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Figure 2: Synthesis and purification workflow for [P

]Cl.

Key Applications

Precursor for Task-Specific Ionic Liquids (TSILs)

[P

]Cl is primarily used as a halide precursor for anion metathesis. By exchanging the chloride anion, researchers generate hydrophobic, low-viscosity ILs for electrochemical applications.

- Battery Electrolytes: Metathesis with Lithium Bis(trifluoromethanesulfonyl)imide (LiTFSI) yields [P

][TFSI].

- Advantage:^[1]^[2] This derivative exhibits a wide electrochemical window (>4.0 V vs Li/Li) and lower viscosity than its chloride precursor, making it a viable electrolyte for Li-ion batteries.

- CO

Capture: Metathesis with 2-cyanopyrrolide yields [P

][2CNpyr], a "reactive" ionic liquid that chemically binds CO

with high capacity.

Phase Transfer Catalysis (PTC)

In biphasic nucleophilic substitutions (e.g., alkylation, cyanation), [P

]Cl acts as a shuttle. The lipophilic octyl chain allows the cation to enter the organic phase, carrying the nucleophile (e.g., CN

, OH

) with it.

- Mechanism: The cation pairs with the nucleophile at the interface and transports it into the organic solvent where the reaction occurs.
- Performance: Often superior to tetrabutylammonium bromide (TBAB) in reactions requiring temperatures >100 °C.

Safety & Handling (SDS Summary)

Signal Word:DANGER

Hazard Class	H-Code	Statement
Skin Corrosion	H314	Causes severe skin burns and eye damage (Category 1B).
Acute Toxicity	H301/H311	Toxic if swallowed or in contact with skin.
Metal Corrosion	H290	May be corrosive to metals.
Aquatic Toxicity	H411	Toxic to aquatic life with long-lasting effects.

Handling Protocols:

- PPE: Wear chemical-resistant gloves (Nitrile > 0.11 mm), safety goggles, and a face shield.
- Storage: Store under inert gas (Argon) if possible. While the salt is stable, it is hygroscopic. Solutions should be kept in tightly sealed containers away from strong oxidizing agents.
- Spill: Absorb with inert material (sand/vermiculite). Do not rinse into drains.

References

- Strem Chemicals. (2024). **Triethyl(octyl)phosphonium chloride** (45-55% solution), CYPHOS® IL 541W.[3] Catalog #15-7565. [Link](#)

- Tsunashima, K., & Sugiya, M. (2007).[4] Physical and electrochemical properties of low-viscosity phosphonium ionic liquids. *Electrochemistry*, 75(2), 189-192. (Describes properties of [P2228] derivatives).
- Fraser, K. J., & MacFarlane, D. R. (2009). Phosphonium-based ionic liquids: An overview. *Australian Journal of Chemistry*, 62(4), 309-321. (General synthesis and stability mechanisms).
- Ramdin, M., et al. (2012). CO2 capture with ionic liquids: A review. *Industrial & Engineering Chemistry Research*, 51(24), 8149-8177. (Details on [P2228] based reactive ILs).
- PubChem. (2024). Compound Summary: Trioctylphosphonium chloride.[1] (Note: Used for structural analogy and toxicity data confirmation). [Link](#)

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Sources

- [1. researchgate.net \[researchgate.net\]](#)
- [2. CN106397481A - Synthesis method of triethyl phosphonoacetate - Google Patents \[patents.google.com\]](#)
- [3. calpaclab.com \[calpaclab.com\]](#)
- [4. scialert.net \[scialert.net\]](#)
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